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Abstract
This technical guide provides a comprehensive overview of the key spectroscopic data for the

characterization of 3-(pyridin-2-ylamino)propanoic acid (CAS No: 104961-64-0).[1][2][3][4][5]

[6] As an important intermediate in pharmaceutical synthesis, particularly for direct thrombin

inhibitors like dabigatran etexilate, rigorous structural confirmation is paramount.[4][7][8] This

document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for this compound. While experimental spectra for this specific

molecule are not widely published, this guide synthesizes predictive data based on established

spectroscopic principles and data from analogous structures, offering a robust framework for

researchers, scientists, and drug development professionals in their analytical endeavors.

Introduction
3-(pyridin-2-ylamino)propanoic acid is a bifunctional molecule incorporating a pyridine ring, a

secondary amine linker, and a carboxylic acid moiety. Its molecular formula is C₈H₁₀N₂O₂ with

a molecular weight of 166.18 g/mol .[1][2][3] The unique arrangement of these functional

groups imparts specific chemical properties that are reflected in its spectroscopic signatures.

Accurate interpretation of NMR, IR, and MS data is critical for confirming the identity, purity, and

stability of this compound in research and development settings. This guide serves to elucidate

these spectroscopic characteristics.
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Molecular Structure and Predicted Spectroscopic
Features
The structural integrity of 3-(pyridin-2-ylamino)propanoic acid is the foundation of its

function. The following diagram illustrates the molecular structure and numbering convention

used for the subsequent spectroscopic analysis.

Figure 1: Molecular structure of 3-(pyridin-2-ylamino)propanoic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. Based on the structure of 3-(pyridin-2-ylamino)propanoic acid, the following ¹H

and ¹³C NMR signals are predicted.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.00 d 1H H-6'

~7.50 t 1H H-4'

~6.80 d 1H H-3'

~6.60 t 1H H-5'

~6.50 t (br) 1H N-H

~3.40 t 2H H-2

~2.50 t 2H H-3

~12.00 s (br) 1H COOH

Why these predictions? The pyridine protons are expected in the aromatic region (δ 6.5-8.5

ppm). The H-6' proton, being adjacent to the electronegative nitrogen, will be the most

downfield. The methylene protons (H-2 and H-3) will appear as triplets due to coupling with

each other. The H-2 protons, being adjacent to the amine, will be more deshielded than the H-3
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protons adjacent to the carbonyl group. The acidic proton of the carboxylic acid is expected to

be a broad singlet at a very downfield chemical shift.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm) Assignment

~173.0 C-1 (C=O)

~158.0 C-2'

~148.0 C-6'

~137.0 C-4'

~112.0 C-3'

~106.0 C-5'

~40.0 C-2

~35.0 C-3

Rationale for Predictions: The carbonyl carbon (C-1) is characteristically found at the most

downfield position. The pyridine carbons (C-2' to C-6') are expected in the range of δ 100-160

ppm. C-2', bonded to the amino group, will be significantly downfield. The aliphatic carbons of

the propanoic acid chain (C-2 and C-3) will be the most upfield signals.

Experimental Protocol for NMR Data Acquisition
Sample Preparation: Dissolve 5-10 mg of 3-(pyridin-2-ylamino)propanoic acid in

approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

Process the data with Fourier transformation, phase correction, and baseline correction.
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¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: 1024 scans, relaxation delay of 2-5 seconds, spectral width of 220

ppm.

Process the data similarly to the ¹H spectrum.

Data Analysis: Integrate the ¹H NMR signals and determine the chemical shifts and

multiplicities. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the

molecule.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Assignment

3300 - 2500 Broad O-H stretch (Carboxylic Acid)

~3350 Medium N-H stretch (Secondary Amine)

3100 - 3000 Medium Aromatic C-H stretch

2980 - 2850 Medium Aliphatic C-H stretch

~1710 Strong C=O stretch (Carboxylic Acid)

~1600, ~1470 Medium-Strong
Aromatic C=C and C=N

stretches

~1250 Medium C-N stretch

Interpretation of Key Bands: The most characteristic feature will be a very broad absorption

band from 3300 to 2500 cm⁻¹, which is indicative of the O-H stretching of a hydrogen-bonded

carboxylic acid.[9] Superimposed on this may be the N-H stretch of the secondary amine

around 3350 cm⁻¹. A strong, sharp peak around 1710 cm⁻¹ corresponds to the carbonyl (C=O)
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stretch of the carboxylic acid. The presence of bands in the 1600-1470 cm⁻¹ region confirms

the aromatic pyridine ring.

Experimental Protocol for IR Data Acquisition
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the

diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Collect a background spectrum of the clean ATR crystal.

Collect the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Data Analysis: The background spectrum is automatically subtracted from the sample

spectrum. Identify and label the significant absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, further confirming its identity.

Mass Spectrometry Data
The molecular weight of 3-(pyridin-2-ylamino)propanoic acid is 166.18 amu. In electrospray

ionization (ESI) mass spectrometry, the compound is expected to be readily observed in

positive ion mode.

[M+H]⁺: 167.0815 (calculated for C₈H₁₁N₂O₂⁺)

Published data confirms the observation of the protonated molecule at m/z 167.[1]

Predicted Fragmentation Pathway
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A plausible fragmentation pathway for the protonated molecule involves the loss of formic acid

(HCOOH), which has a mass of 46.

[M+H]⁺
m/z = 167

Fragment
m/z = 121

- HCOOH (46)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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